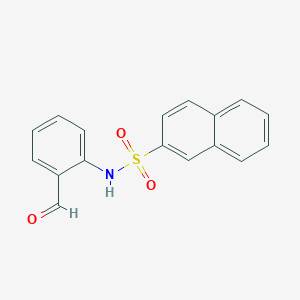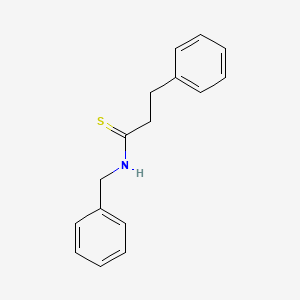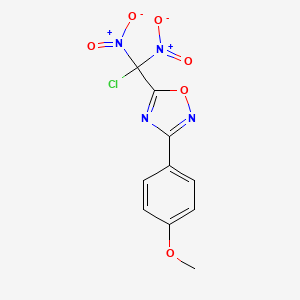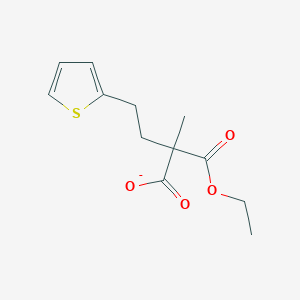
2-(Ethoxycarbonyl)-2-methyl-4-(thiophen-2-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxycarbonyl)-2-methyl-4-(thiophen-2-yl)butanoate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-2-methyl-4-(thiophen-2-yl)butanoate typically involves the condensation of thiophene derivatives with appropriate esterifying agents. One common method involves the reaction of thiophene-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. Nickel and palladium-based catalytic systems are frequently used in the synthesis of thiophene-based polymers and other derivatives . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxycarbonyl)-2-methyl-4-(thiophen-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorinating agents are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the ester group can produce the corresponding alcohol .
Wissenschaftliche Forschungsanwendungen
2-(Ethoxycarbonyl)-2-methyl-4-(thiophen-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic semiconductors and other electronic materials
Wirkmechanismus
The mechanism of action of 2-(Ethoxycarbonyl)-2-methyl-4-(thiophen-2-yl)butanoate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of various thiophene derivatives.
Thiophene-2-boronic acid pinacol ester: Used in Suzuki coupling reactions for the synthesis of biaryl compounds.
Dithieno[3,2-b2’,3’-d]thiophene: An emerging heterocyclic building block for organic electronic materials
Uniqueness
2-(Ethoxycarbonyl)-2-methyl-4-(thiophen-2-yl)butanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its combination of a thiophene ring with an ester group makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
391678-00-5 |
|---|---|
Molekularformel |
C12H15O4S- |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-ethoxycarbonyl-2-methyl-4-thiophen-2-ylbutanoate |
InChI |
InChI=1S/C12H16O4S/c1-3-16-11(15)12(2,10(13)14)7-6-9-5-4-8-17-9/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)/p-1 |
InChI-Schlüssel |
WDFPAQJEHQYFBV-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C(C)(CCC1=CC=CS1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid](/img/structure/B12578763.png)
![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![N-(3-Fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B12578778.png)
![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine](/img/structure/B12578787.png)
![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)
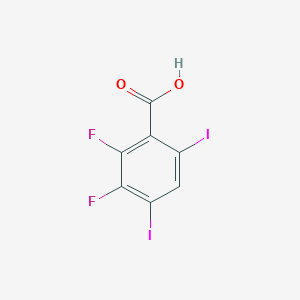
![3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene](/img/structure/B12578805.png)
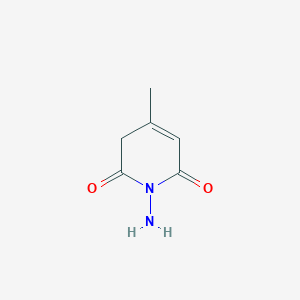
![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)
